molecular formula C6H9N3 B1583296 3-Methylpyridine-2,6-diamine CAS No. 51566-22-4

3-Methylpyridine-2,6-diamine

Cat. No. B1583296
CAS RN: 51566-22-4
M. Wt: 123.16 g/mol
InChI Key: XKDZQCLCLGOJHN-UHFFFAOYSA-N
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Description

3-Methylpyridine-2,6-diamine, also known as 3,6-diamino-2-methylpyridine, is a chemical compound that belongs to the family of pyridine derivatives . It has a molecular weight of 123.16 .


Molecular Structure Analysis

The molecular formula of 3-Methylpyridine-2,6-diamine is C6H9N3 . The InChI code is 1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9) .


Physical And Chemical Properties Analysis

3-Methylpyridine-2,6-diamine is a solid at room temperature . It has a molecular weight of 123.16 g/mol . The boiling point is 303.787ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Coordination Chemistry

3-Methylpyridine-2,6-diamine has been utilized in the synthesis and coordination chemistry of various complexes. For example, it plays a crucial role in the preparation of zirconium and hafnium complexes, demonstrating its importance in organometallic chemistry. The solid-state structures of these complexes have been determined, highlighting the flexibility and utility of 3-Methylpyridine-2,6-diamine in forming stable and diverse metal complexes (Tonzetich et al., 2005).

Luminescence and Sensing Applications

Furthermore, 3-Methylpyridine-2,6-diamine derivatives have been explored for their luminescent properties, particularly in lanthanide complexes. These complexes exhibit significant luminescence enhancement upon interaction with various anions, making them potential candidates for anion detection in solution (Charbonnière et al., 2002). This application is crucial for environmental monitoring and analytical chemistry, where sensitive and selective detection of anions is required.

Coordination Chemistry and Spin-State Transitions

The coordination chemistry of 3-Methylpyridine-2,6-diamine derivatives has also been highlighted in the development of luminescent lanthanide compounds for biological sensing and iron complexes that exhibit thermal and photochemical spin-state transitions. These applications underscore the compound's versatility in creating materials with unique electronic and magnetic properties, useful in materials science and technology (Halcrow, 2005).

Safety And Hazards

3-Methylpyridine-2,6-diamine is associated with several hazards. It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methylpyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDZQCLCLGOJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199518
Record name 3-Methylpyridine-2,6-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyridine-2,6-diamine

CAS RN

51566-22-4
Record name 3-Methyl-2,6-pyridinediamine
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Record name 3-Methylpyridine-2,6-diamine
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Record name 3-Methylpyridine-2,6-diamine
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Record name 3-methylpyridine-2,6-diamine
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Record name 3-METHYLPYRIDINE-2,6-DIAMINE
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Synthesis routes and methods

Procedure details

2-Methylglutaronitrile was combined with Pd.C (5 mol % of 10 wt % Pd on carbon) in a 10 mL Hastelloy shaker autoclave to which liquid NH3 was added. The mixture was heated at 200° C. for 45 h. The mixture was cooled to ambient temperature and the excess NH3 removed by N2 purge. The crude mixture was suspended in 10 mL anhydrous methanol, the catalyst was removed by syringe filtration, and the crude reaction mixture was concentrated in vacuo. 2-Methylglutaronitrile conversion was 100% to give 0.02 mmol of 3-methylpyridine-2,6-diamine in 2.3% net yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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